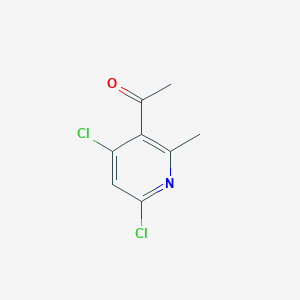
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethanone group
準備方法
The synthesis of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone typically involves the chlorination of 2-methylpyridine followed by acylation. One common method includes the following steps:
Chlorination: 2-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine atoms, which make the ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include chlorine gas, acetyl chloride, aluminum chloride, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atoms and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition or activation of enzymes and receptors, affecting various biochemical pathways .
類似化合物との比較
1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-yl)ethanone: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1-(2,4-Dichloro-6-methylpyridin-3-yl)ethanone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The presence of chlorine atoms in this compound makes it unique, enhancing its reactivity and potential for various applications.
特性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC名 |
1-(4,6-dichloro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-8(5(2)12)6(9)3-7(10)11-4/h3H,1-2H3 |
InChIキー |
HUYYVJHFINNWMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


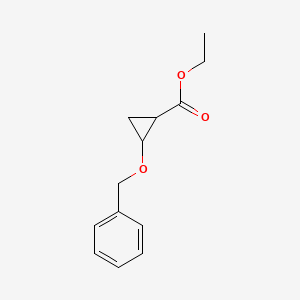
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
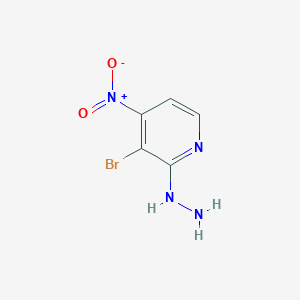

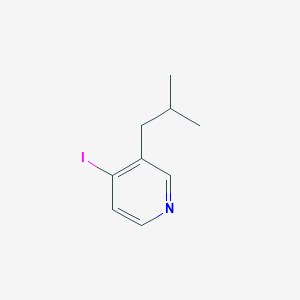
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
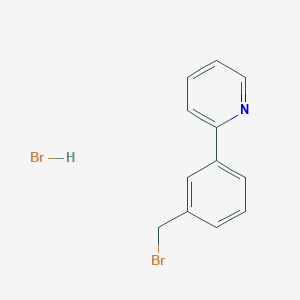
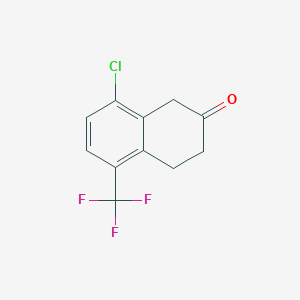
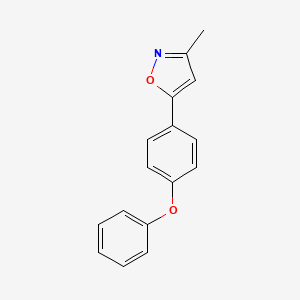
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
